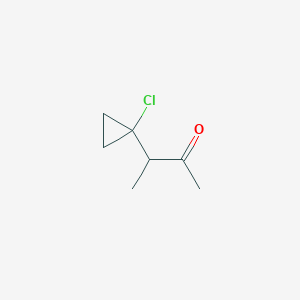
3-(1-Chlorocyclopropyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Chlorocyclopropyl)butan-2-one is an organic compound with the molecular formula C7H11ClO It is a ketone with a chlorocyclopropyl group attached to the butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorocyclopropyl)butan-2-one can be achieved through several methods. One common approach involves the acylation of 2-chlorophenyl acetate with gamma-butyrolactone under strong alkaline conditions to form an intermediate, which is then chlorinated and subjected to ring-opening decarboxylation to yield the desired product . Another method involves the reaction of benzyl chloride with zinc powder to form a zinc derivative, which is then reacted with chloro-cyclopropyl-formyl chloride under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Chlorocyclopropyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1-Chlorocyclopropyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(1-Chlorocyclopropyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone: A simpler ketone with similar reactivity but lacking the chlorocyclopropyl group.
3-Chlorobutan-2-one: Similar structure but with a different substitution pattern.
Cyclopropyl ketones: A class of compounds with similar ring structures but varying substituents.
Uniqueness
3-(1-Chlorocyclopropyl)butan-2-one is unique due to the presence of both a chlorocyclopropyl group and a butanone backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
80345-21-7 |
|---|---|
Molekularformel |
C7H11ClO |
Molekulargewicht |
146.61 g/mol |
IUPAC-Name |
3-(1-chlorocyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H11ClO/c1-5(6(2)9)7(8)3-4-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
MVLBPHJFVPBHRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)C1(CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




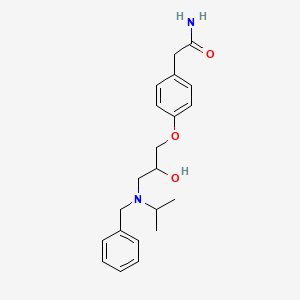
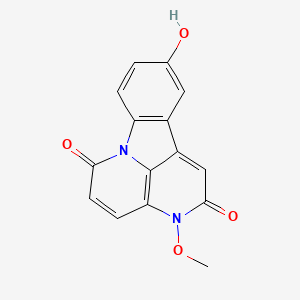
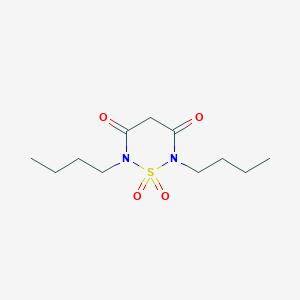

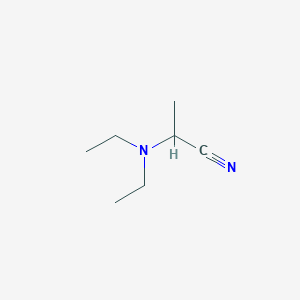

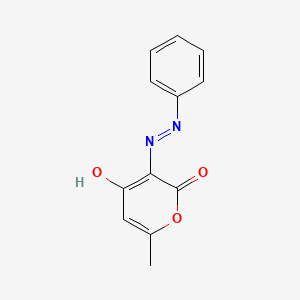
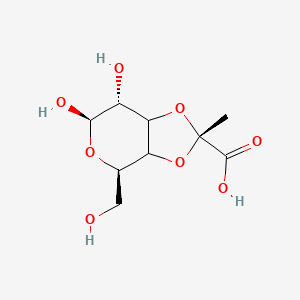
![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)

![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)

